molecular formula C13H8ClFN2S B14195944 4-(6-Chloro-1,3-benzothiazol-2-yl)-2-fluoroaniline CAS No. 889062-87-7

4-(6-Chloro-1,3-benzothiazol-2-yl)-2-fluoroaniline

Cat. No.: B14195944
CAS No.: 889062-87-7
M. Wt: 278.73 g/mol
InChI Key: WDHOPXCHRDCMEK-UHFFFAOYSA-N
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Description

4-(6-Chloro-1,3-benzothiazol-2-yl)-2-fluoroaniline is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chloro group at the 6th position and a fluoro group at the 2nd position on the benzothiazole ring, along with an aniline group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloro-1,3-benzothiazol-2-yl)-2-fluoroaniline typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Chloro and Fluoro Groups: The chloro and fluoro substituents can be introduced via electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while fluorination can be done using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the aniline form.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of the aniline group.

    Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

4-(6-Chloro-1,3-benzothiazol-2-yl)-2-fluoroaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(6-Chloro-1,3-benzothiazol-2-yl)-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity towards these targets. The benzothiazole core can interact with the active site of enzymes, inhibiting their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1,3-benzothiazol-2-yl)acetamide
  • 1,3-benzothiazol-2-yl)-arylamides
  • 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives

Uniqueness

4-(6-Chloro-1,3-benzothiazol-2-yl)-2-fluoroaniline is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the benzothiazole core and aniline group makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

889062-87-7

Molecular Formula

C13H8ClFN2S

Molecular Weight

278.73 g/mol

IUPAC Name

4-(6-chloro-1,3-benzothiazol-2-yl)-2-fluoroaniline

InChI

InChI=1S/C13H8ClFN2S/c14-8-2-4-11-12(6-8)18-13(17-11)7-1-3-10(16)9(15)5-7/h1-6H,16H2

InChI Key

WDHOPXCHRDCMEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=C(S2)C=C(C=C3)Cl)F)N

Origin of Product

United States

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